YM-201636 -

YM-201636

Catalog Number: EVT-8204725
CAS Number:
Molecular Formula: C24H19N7O3
Molecular Weight: 453.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

YM-201636 was developed as a research tool to study the functions of PIKfyve, which is crucial for synthesizing phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2). The compound has an IC50 value of approximately 33 nM, indicating its potency in inhibiting PIKfyve activity. It selectively inhibits PIKfyve without affecting its yeast ortholog, demonstrating specificity that is valuable for experimental applications .

Synthesis Analysis

The synthesis of YM-201636 involves multi-step organic reactions typical for creating complex small molecules. While specific synthetic routes are not extensively detailed in the literature, it generally includes:

  1. Formation of the Core Structure: The synthesis begins with the construction of the pyridofuropyrimidine core, which involves cyclization reactions that form the fused ring system.
  2. Functional Group Modifications: Subsequent steps involve adding various functional groups to enhance solubility and binding affinity for PIKfyve.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity necessary for biological assays.

Technical parameters such as reaction temperatures, solvents, and catalysts are critical but not fully elaborated in the available literature.

Molecular Structure Analysis

YM-201636's molecular structure features a complex arrangement that contributes to its biological activity. Key characteristics include:

  • Molecular Formula: C13H15N3O2
  • Molecular Weight: Approximately 245.28 g/mol
  • Structural Features: The compound contains multiple heteroatoms (nitrogen and oxygen) that participate in hydrogen bonding and interactions with the target enzyme, PIKfyve.

Crystallographic data or advanced computational modeling studies could provide further insights into its three-dimensional conformation and interaction with PIKfyve.

Chemical Reactions Analysis

YM-201636 primarily participates in biochemical reactions involving the inhibition of phosphatidylinositol phosphate kinases. Notably:

  1. Inhibition Mechanism: It inhibits PIKfyve-catalyzed synthesis of PtdIns(3,5)P2 and PtdIns5P, leading to altered cellular signaling pathways.
  2. Cellular Effects: Treatment with YM-201636 results in significant vesiculation within cells, indicative of disrupted endosomal trafficking and autophagy processes .

The compound's effects on cellular metabolism can be quantitatively assessed using various assays to measure changes in lipid profiles or cell viability.

Mechanism of Action

The mechanism of action for YM-201636 revolves around its ability to inhibit PIKfyve activity:

  • Inhibition of Phosphoinositide Synthesis: By blocking PIKfyve, YM-201636 reduces levels of critical phosphoinositides (PtdIns(3,5)P2), which are essential for maintaining endosomal integrity and autophagic flux.
  • Impact on Cellular Processes: This inhibition leads to increased autophagic markers such as LC3-II and promotes vacuolation within cells, contributing to apoptosis-independent cell death mechanisms observed in neuronal cultures .

Data from studies indicate that this compound can effectively disrupt cellular homeostasis by altering lipid signaling pathways.

Physical and Chemical Properties Analysis

YM-201636 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO), with a solubility greater than 11.7 mg/mL.
  • Stability: Stable under standard laboratory conditions but should be stored at -20°C for long-term use.
  • Lipophilicity: Its lipophilic nature allows it to permeate cell membranes effectively, facilitating its action within intracellular compartments .

These properties make YM-201636 suitable for various experimental applications in cell biology.

Applications

YM-201636 has diverse applications in scientific research:

  1. Cell Biology Research: Used extensively to study autophagy mechanisms and endosomal trafficking due to its specific inhibition of PIKfyve.
  2. Neuroscience Studies: Investigated for its role in neuronal cell death pathways, particularly relevant in neurodegenerative disease models .
  3. Antiviral Research: Demonstrated potential as an antiretroviral therapeutic by disrupting retroviral budding processes .
  4. Metabolic Studies: Explored for its effects on glucose uptake mechanisms in adipocytes, providing insights into insulin signaling pathways .
Mechanisms of Action in Cellular Systems

Inhibition of Phosphatidylinositol-3-Phosphate 5-Kinase Activity and Lipid Signaling

YM201636 selectively targets phosphatidylinositol-3-phosphate 5-kinase (Phosphatidylinositol-3-Phosphate 5-Kinase), a lipid kinase responsible for converting phosphatidylinositol-3-phosphate to phosphatidylinositol 3,5-bisphosphate. This compound exhibits high specificity, with half-maximal inhibitory concentration values of 33 nanomolar for Phosphatidylinositol-3-Phosphate 5-Kinase versus 3.3 micromolar for phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha isoform, demonstrating approximately 100-fold selectivity [7].

Disruption of Phosphatidylinositol 3,5-Bisphosphate Biosynthesis

YM201636 directly inhibits Phosphatidylinositol-3-Phosphate 5-Kinase catalytic activity, reducing cellular phosphatidylinositol 3,5-bisphosphate levels by >80% within 30 minutes of treatment [1] [5]. This disruption occurs dose-dependently, with differential effects on phosphatidylinositol-3-phosphate 5-kinase lipid products: At 10-25 nanomolar, YM201636 preferentially inhibits phosphatidylinositol 5-phosphate synthesis (phosphatidylinositol 5-phosphate), while higher concentrations (≥160 nanomolar) comparably inhibit both phosphatidylinositol 5-phosphate and phosphatidylinositol 3,5-bisphosphate production [2]. The depletion of phosphatidylinositol 3,5-bisphosphate impairs this lipid's function as a critical regulator of endolysosomal membrane homeostasis and ion channel modulation.

Modulation of Endosomal-Lysosomal Trafficking Dynamics

Phosphatidylinositol 3,5-bisphosphate reduction by YM201636 triggers massive vacuolation of endolysosomal compartments within 4 hours of treatment, characterized by swollen endosomes and lysosomes containing intravacuolar membranes and undigested inclusions [1] [5]. This disrupts multiple trafficking pathways:

  • Retrograde transport from endosomes to the trans-Golgi network
  • Endosome maturation and fission
  • Lysosomal degradation capacity
  • Recycling of tight junction proteins (claudin-1/claudin-2) in epithelial cells [3]The compound also blocks retroviral budding (80% inhibition at 800 nanomolar) by disrupting the endosomal sorting complex required for transport-dependent late stages of viral assembly, confirming phosphatidylinositol-3-phosphate 5-kinase's role in endosomal sorting machinery [2] [6].

Table 1: Molecular Targets of YM201636 in Cellular Systems

TargetInhibitory PotencyFunctional ConsequenceValidation Method
Phosphatidylinositol-3-Phosphate 5-KinaseHalf-maximal inhibitory concentration = 33 nanomolarReduced phosphatidylinositol 3,5-bisphosphate/phosphatidylinositol 5-phosphate synthesisImmunoprecipitation kinase assays [1] [7]
Phosphatidylinositol-4,5-bisphosphate 3-Kinase Catalytic Subunit Alpha IsoformHalf-maximal inhibitory concentration = 3.3 micromolarImpaired insulin signalingGlucose uptake assays [2] [7]
Two-Pore Channel 2Half-maximal inhibitory concentration = 0.16 micromolarBlocked calcium releaseElectrophysiology [10]
Class 1A Phosphatidylinositol-4,5-bisphosphate 3-KinaseComplete inhibition at 160 nanomolarSuppressed glucose transporter type 4 translocationLipid kinase assays [2]

Autophagy Modulation and Lysosomal Dysregulation

Microtubule Associated Protein 1 Light Chain 3 Alpha-II Accumulation and Autophagic Flux Alterations

YM201636 treatment increases microtubule associated protein 1 light chain 3 alpha-II levels by 3-5 fold in multiple cell types, including hippocampal neurons, hepatocarcinoma (HepG2, Huh-7), and nonsmall cell lung cancer cells [1] [4] [9]. This accumulation is potentiated when combined with lysosomal protease inhibitors, indicating impaired autophagosome-lysosome fusion and/or lysosomal degradation rather than autophagy induction [5]. The blocked autophagic flux causes accumulation of ubiquitinated protein aggregates and p62/sequestosome 1-positive inclusions, contributing to cellular stress. Pharmacological autophagy inhibition with 3-methyladenine partially rescues YM201636-induced cytotoxicity in liver cancer cells, confirming functional linkage between autophagic disruption and cell death [4] [9].

Role in Vacuolation of Endolysosomal Compartments

Electron microscopy reveals that YM201636 induces massive vacuolation (diameter: 1-5 micrometers) derived from swollen late endosomes/lysosomes within 4 hours of treatment [1] [5]. These vacuoles exhibit:

  • Limiting membranes containing lysosomal-associated membrane protein 1
  • Intralumenal membranes resembling incompletely degraded autolysosomal contents
  • Absence of chromatin condensation or nuclear fragmentationVacuolation requires active vacuolar-type hydrogen ion ATPase and functional Ras-related protein Rab-5, indicating dependence on endolysosomal proton gradient and early endosome function [5]. The structural defects precede caspase-independent cell death, observed in 80% of primary hippocampal neurons within 24 hours of exposure to 1 micromolar YM201636 [1].

Epidermal Growth Factor Receptor Pathway Interactions

Transcriptional and Post-Translational Regulation of Epidermal Growth Factor Receptor

YM201636 upregulates epidermal growth factor receptor messenger ribonucleic acid expression by 2.5-4.5 fold in nonsmall cell lung cancer cell lines (Calu-1, H1299, HCC827) within 24 hours [3] [8]. Paradoxically, this transcriptional increase occurs alongside reduced epidermal growth factor receptor membrane recycling and altered downstream signaling. Immunofluorescence demonstrates that the compound induces perinuclear accumulation of epidermal growth factor receptor in enlarged endosomes, impairing its recycling to the plasma membrane [9]. In liver cancer cells, YM201636-mediated autophagy induction requires epidermal growth factor receptor overexpression, as evidenced by epidermal growth factor receptor transfection experiments showing enhanced cytotoxic response [4] [9].

Synergy With Epidermal Growth Factor Receptor Mutation-Driven Oncogenesis

In epidermal growth factor receptor-mutant nonsmall cell lung cancer HCC827 cells (exon 19 deletion), YM201636 treatment significantly upregulates pore-sealing claudins (claudin-1, claudin-3, claudin-5) while suppressing malignancy phenotypes:

  • 70% reduction in soft agar colony formation
  • 60% inhibition of wound healing capacity
  • Half-maximal inhibitory concentration = 7.5 micromolar for proliferation [3] [8]Table 2: YM201636 Effects in Epidermal Growth Factor Receptor-Mutant Cancer Models
Cell LineEpidermal Growth Factor Receptor StatusClaudin RegulationMalignancy Phenotype Suppression
HCC827Exon 19 deletion (constitutively active)Claudin-1 ↑ 3.2-fold; Claudin-3 ↑ 2.8-fold; Claudin-5 ↑ 4.1-foldColony formation ↓ 70%; Migration ↓ 60% [3] [8]
Calu-1Wild-typeClaudin-3 ↑ 2.1-fold; Claudin-5 ↑ 3.3-foldColony formation ↓ 65%; Migration ↓ 55% [3]
Huh-7Wild-typeNot reportedProliferation half-maximal inhibitory concentration = 2 micromolar; Autophagy-dependent death [4] [9]

The compound's anti-tumor effects are significantly enhanced in epidermal growth factor receptor-overexpressing cells, suggesting potential therapeutic synergy in epidermal growth factor receptor-driven cancers. In vivo, YM201636 (2 milligrams/kilogram) suppresses liver cancer allograft growth by 60% without systemic toxicity, with tumor regression correlating with increased microtubule associated protein 1 light chain 3 alpha-II and epidermal growth factor receptor levels [4] [9].

Additional Mechanistic Insights: Two-Pore Channel 2 Blockade

Recent electrophysiological studies reveal that YM201636 directly inhibits two-pore channel 2, an endolysosomal cation channel activated by phosphatidylinositol 3,5-bisphosphate and nicotinic acid adenine dinucleotide phosphate, with half-maximal inhibitory concentration = 0.16 micromolar [10]. This inhibition occurs through open-channel pore blockade at a histidine residue (His-699) near the bundle-crossing gate, explaining additional mechanisms for disrupted calcium signaling beyond phosphatidylinositol 3,5-bisphosphate depletion. The blockade:

  • Suppresses nicotinic acid adenine dinucleotide phosphate-evoked calcium release (80% inhibition)
  • Inhibits constitutively active two-pore channel 2 mutants
  • Is voltage-independentThis effect contributes to YM201636's disruption of endolysosomal dynamics and represents an off-target action distinct from Phosphatidylinositol-3-Phosphate 5-Kinase inhibition [10].

Properties

Product Name

YM-201636

IUPAC Name

6-amino-N-[3-[6-(1,3-oxazolidin-3-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl]phenyl]pyridine-3-carboxamide

Molecular Formula

C24H19N7O3

Molecular Weight

453.5 g/mol

InChI

InChI=1S/C24H19N7O3/c25-18-7-6-15(12-27-18)23(32)28-16-4-1-3-14(11-16)21-29-19-17-5-2-8-26-24(17)34-20(19)22(30-21)31-9-10-33-13-31/h1-8,11-12H,9-10,13H2,(H2,25,27)(H,28,32)

InChI Key

UQFBKGHIDROQOS-UHFFFAOYSA-N

SMILES

C1COCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)NC(=O)C6=CN=C(C=C6)N

Canonical SMILES

C1COCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)NC(=O)C6=CN=C(C=C6)N

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